1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one
Description
Properties
IUPAC Name |
1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-19(2,3)18(23)22-8-4-5-13(10-22)17-21-20-16(26-17)12-6-7-14-15(9-12)25-11-24-14/h6-7,9,13H,4-5,8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJVFRFPQPJKJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Piperidine: The piperidine ring is introduced through a nucleophilic substitution reaction, where the oxadiazole intermediate reacts with a piperidine derivative.
Final Coupling: The final step involves coupling the benzo[d][1,3]dioxole-oxadiazole intermediate with 2,2-dimethylpropan-1-one under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as histone deacetylases (HDACs) and Janus kinases (JAKs), which play crucial roles in cell cycle regulation and apoptosis.
Receptor Binding: It binds to specific receptors on the cell surface, modulating signal transduction pathways that control cell growth and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[d][1,3]dioxol and Piperidine Moieties
*Estimated based on molecular formula (C₂₁H₂₅N₃O₄).
Key Observations :
- The α,β-unsaturated ketone in analogues like (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one enhances conjugation and electronic interactions, critical for anticonvulsant activity .
- Piperazine/piperidine substituents improve solubility and membrane permeability, as seen in antibacterial pyrazoline derivatives .
Compounds with 1,3,4-Oxadiazole Cores
Key Observations :
- Oxadiazon and oxadiargyl demonstrate the role of electron-withdrawing substituents (e.g., chlorine) in herbicidal activity via inhibition of protoporphyrinogen oxidase .
- The target compound’s benzo[d][1,3]dioxol group may redirect bioactivity toward eukaryotic targets (e.g., antimicrobial enzymes) due to its prevalence in bioactive natural products .
Pharmacokinetic and Physicochemical Comparisons
Key Observations :
- The target compound’s higher molecular weight and rotatable bonds compared to (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one may reduce membrane permeability but enhance target binding through conformational flexibility.
Biological Activity
The compound 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one is a complex organic molecule that incorporates a variety of functional groups known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a benzo[d][1,3]dioxole moiety linked to a piperidine ring through an oxadiazole unit. This structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For instance, derivatives of benzodioxole have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of bulky hydrophobic groups in these compounds enhances their antimicrobial efficacy.
Anticancer Properties
Studies have highlighted the anticancer potential of similar compounds. For example, derivatives with piperidine and oxadiazole components have demonstrated cytotoxic effects against several cancer cell lines. Notably, compounds with structural similarities to our target compound showed IC50 values in the micromolar range against breast cancer cell lines . The mechanism often involves induction of apoptosis through caspase pathways .
Neuroprotective Effects
The piperidine moiety is known for its neuroprotective properties. Compounds featuring this structure have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. In vitro studies suggest that such compounds can modulate neurotransmitter levels and enhance cognitive function .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzodioxole derivatives against Bacillus subtilis and Pseudomonas aeruginosa. The results indicated that compounds with larger substituents on the benzodioxole ring exhibited higher inhibition zones compared to smaller analogs. This suggests that structural modifications can significantly affect biological activity .
Study 2: Anticancer Activity
In another investigation, a series of oxadiazole derivatives were tested for their anticancer activity against human cancer cell lines. The compound similar to our target demonstrated an IC50 value of 5 µM against MCF-7 cells. Mechanistic studies revealed that these compounds induce cell cycle arrest and apoptosis in cancer cells .
Data Tables
| Biological Activity | Target Organism/Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | E. coli | 12 | Cell wall disruption |
| Anticancer | MCF-7 | 5 | Apoptosis induction |
| Neuroprotective | Neuronal cells | 10 | Oxidative stress reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
